molecular formula C10H14ClNO B14771876 3-Butoxy-4-chloroaniline

3-Butoxy-4-chloroaniline

Cat. No.: B14771876
M. Wt: 199.68 g/mol
InChI Key: COAZRBAVQBYEMW-UHFFFAOYSA-N
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Description

3-Butoxy-4-chloroaniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a butoxy group at the third position and a chlorine atom at the fourth position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butoxy-4-chloroaniline can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Chloroaniline+Butyl BromideK2CO3,DMF,HeatThis compound\text{4-Chloroaniline} + \text{Butyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Chloroaniline+Butyl BromideK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-4-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Butoxy-4-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butoxy-4-chloroaniline involves its interaction with various molecular targets. The butoxy group and chlorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar structure but lacks the butoxy group.

    3-Butoxyaniline: Similar structure but lacks the chlorine atom.

    4-Butoxyaniline: Similar structure but with the butoxy group at the fourth position instead of the third.

Uniqueness

3-Butoxy-4-chloroaniline is unique due to the presence of both the butoxy group and chlorine atom on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-butoxy-4-chloroaniline

InChI

InChI=1S/C10H14ClNO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6,12H2,1H3

InChI Key

COAZRBAVQBYEMW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)Cl

Origin of Product

United States

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